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Compound of Interest

Compound Name: Kefiran

Cat. No.: B608327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial composition of kefir

grains, with a specific focus on the microorganisms responsible for the production of kefiran, a

bioactive exopolysaccharide. This document delves into the quantitative distribution of key

bacterial and yeast species, details the experimental protocols for their identification and

quantification, and explores the biosynthetic pathway of kefiran.

Microbial Composition of Kefir Grains for Kefiran
Production
Kefir grains are a complex symbiotic consortium of bacteria and yeasts embedded in a

polysaccharide matrix, of which kefiran is a primary component. The microbial composition can

vary depending on the origin of the grains and the fermentation conditions. However, a core

group of microorganisms is consistently associated with kefiran production.

Dominant Bacterial Species
Lactic acid bacteria (LAB) are the predominant bacterial group in kefir grains, with Lactobacillus

kefiranofaciens being the principal producer of kefiran.[1] Other Lactobacillus species also

play a significant role in shaping the grain's structure and the overall fermentation process.

Table 1: Quantitative Abundance of Key Bacterial Species in Kefir Grains
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Bacterial Species
Relative
Abundance (%)

Role in Kefir Grain Reference(s)

Lactobacillus

kefiranofaciens
81.45 - 96.3

Primary kefiran

producer
[2][3]

Lentilactobacillus kefiri 2.01 - 7.86
Contributes to grain

structure
[2][4]

Lactobacillus

helveticus
0.13 - 21.8 Acid production [4]

Lactococcus lactis 6.2 - Varies
Acid production, flavor

development
[5]

Leuconostoc

mesenteroides
Varies

Flavor and aroma

compound production
[2]

Acetobacter species Varies Acetic acid production [2]

Note: Relative abundance can vary significantly based on the kefir grain origin and analytical

methods used.

Dominant Yeast Species
Yeasts are essential for the symbiotic relationship within the kefir grain, contributing to the

production of ethanol, carbon dioxide, and flavor compounds. While not directly producing

kefiran, their metabolic byproducts can influence the growth and kefiran production of

Lactobacillus kefiranofaciens.

Table 2: Quantitative Abundance of Key Yeast Species in Kefir Grains
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Yeast Species
Relative
Abundance (%)

Role in Kefir Grain Reference(s)

Kazachstania

unispora
73

Contributes to

fermentation

byproducts

[5]

Kazachstania exigua Varies
Common yeast in kefir

grains
[2]

Saccharomyces

cerevisiae
Varies

Ethanol and CO2

production
[2]

Kluyveromyces

marxianus
76 Lactose fermentation [2]

Dekkera anomala 27
Contributes to aroma

profile
[5]

Note: The diversity and abundance of yeast species can differ significantly between kefir grain

sources.

Experimental Protocols
Accurate characterization of the microbial composition of kefir grains is crucial for

understanding and optimizing kefiran production. The following sections detail the standard

protocols for the isolation, identification, and quantification of these microorganisms, as well as

for the extraction and quantification of kefiran.

Microbial Identification and Quantification
This method allows for the isolation and phenotypic characterization of viable yeasts from kefir

grains.

Materials:

Kefir grains

Sterile 0.1% (w/v) peptone water
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Yeast Extract Glucose Chloramphenicol (YGC) agar plates

Malt Extract Agar (MEA) plates

Incubator (25-30°C)

Microscope

Biochemical test kits (e.g., API 20C AUX)

Procedure:

Aseptically weigh 10 g of kefir grains and homogenize in 90 mL of sterile peptone water.

Perform a ten-fold serial dilution of the homogenate.

Spread plate 0.1 mL of appropriate dilutions onto YGC and MEA plates.

Incubate the plates aerobically at 25-30°C for 3-5 days.[6]

Observe and record colony morphology.

Select representative colonies for purification by re-streaking on fresh plates.

Perform microscopic examination (e.g., Gram staining, cell morphology) of purified isolates.

Conduct biochemical tests for species-level identification.

This high-throughput sequencing method provides a comprehensive profile of the bacterial

community within kefir grains, including non-culturable species.

Materials:

Kefir grains

DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN)

Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)
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PCR reagents (Taq polymerase, dNTPs, buffer)

Gel electrophoresis equipment

DNA purification kit

Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

Bioinformatics software for data analysis (e.g., QIIME 2)

Procedure:

DNA Extraction:

Homogenize 200-250 mg of kefir grains.

Follow the manufacturer's protocol for the selected DNA extraction kit to lyse the cells and

purify the total genomic DNA.[7]

PCR Amplification:

Amplify the target region of the 16S rRNA gene using specific primers with adapter

sequences for the NGS platform.

A typical PCR reaction includes an initial denaturation step, followed by 25-30 cycles of

denaturation, annealing, and extension, and a final extension step.

Library Preparation:

Purify the PCR products to remove primers and dNTPs.

Quantify the purified amplicons.

Pool the barcoded amplicons in equimolar concentrations.

Sequencing:

Sequence the pooled library on an NGS platform according to the manufacturer's

instructions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/354129587_Biosynthesis_Production_and_Application_Of_Kefiran_In_Food_Industry_A_Review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Perform quality filtering of the raw sequencing reads.

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence

Variants (ASVs).

Assign taxonomy to the representative sequences by comparing them to a reference

database (e.g., Greengenes, SILVA).

Analyze the microbial community composition and diversity.[8]

Kefiran Extraction and Quantification
This protocol describes the isolation of kefiran from kefir grains.

Materials:

Kefir grains

Distilled water

Trichloroacetic acid (TCA) solution

Cold ethanol (96-100%)

Centrifuge

Freeze-dryer

Procedure:

Wash the kefir grains with distilled water to remove residual milk.

Suspend the grains in distilled water (1:10 w/v) and heat at 80°C for 30 minutes with stirring.

[9]

Cool the mixture and centrifuge to pellet the grain debris.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/publication/385099196_A_step-by-step_procedure_for_analysing_the_16S_rRNA-based_microbiome_diversity_using_QIIME_2_and_comprehensive_PICRUSt2_illustration_for_functional_prediction
https://www.benchchem.com/product/b608327?utm_src=pdf-body
https://www.benchchem.com/product/b608327?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9415419/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the supernatant and add TCA solution to a final concentration of 4% (w/v) to

precipitate proteins. Let it stand overnight at 4°C.

Centrifuge to remove the precipitated proteins.

Add two volumes of cold ethanol to the supernatant to precipitate the kefiran. Let it stand

overnight at 4°C.

Collect the kefiran precipitate by centrifugation.

Wash the pellet with 70% ethanol to remove residual TCA.

Dissolve the purified kefiran in a minimal amount of hot water (60°C) and freeze-dry to

obtain a powdered form.[9]

High-Performance Liquid Chromatography (HPLC) can be used to quantify the

monosaccharide composition of kefiran after acid hydrolysis.

Materials:

Purified kefiran

Sulfuric acid (H₂SO₄)

HPLC system with a Refractive Index (RI) detector

Carbohydrate analysis column (e.g., Aminex HPX-87H)

Monosaccharide standards (glucose, galactose)

Procedure:

Acid Hydrolysis:

Accurately weigh a known amount of purified kefiran and dissolve it in a specific volume

of dilute H₂SO₄ (e.g., 2 M).

Hydrolyze the kefiran by heating at 100°C for 2-4 hours.
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Neutralize the hydrolysate with a saturated solution of barium hydroxide.

Centrifuge to remove the barium sulfate precipitate.

HPLC Analysis:

Filter the supernatant through a 0.22 µm filter.

Inject the sample into the HPLC system.

The mobile phase is typically dilute sulfuric acid (e.g., 0.005 M) at a constant flow rate.

Identify and quantify the glucose and galactose peaks by comparing their retention times

and peak areas to those of the standards.[3][10]

Visualizations of Key Processes
Experimental Workflow for Microbial Community
Analysis

Sample Preparation DNA Extraction 16S rRNA Gene Sequencing Data Analysis

Kefir Grains Homogenization Cell Lysis DNA Purification PCR Amplification Library Preparation Next-Generation
Sequencing Quality Control OTU/ASV Picking Taxonomic Assignment Community Analysis

Click to download full resolution via product page

Caption: Workflow for 16S rRNA gene sequencing analysis of kefir grains.

Kefiran Biosynthesis Pathway in Lactobacillus
kefiranofaciens
The biosynthesis of kefiran in Lactobacillus kefiranofaciens involves a cluster of genes

responsible for the synthesis of sugar precursors, their activation, polymerization, and export.
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Caption: Proposed biosynthetic pathway of kefiran in L. kefiranofaciens.
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Logical Relationship of Factors Influencing Kefiran
Production
The production of kefiran is a complex process influenced by genetic factors, environmental

conditions, and microbial interactions.

Genetic Factors Environmental Factors Microbial Interactions

eps Gene Cluster

Kefiran Production

pH Temperature Carbon Source Nitrogen Source Yeast Metabolites
(Ethanol, CO2)

Other LAB Metabolites
(Lactic Acid)

Click to download full resolution via product page

Caption: Factors influencing kefiran production by Lactobacillus kefiranofaciens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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